molecular formula C11H14FN5 B12233594 3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Cat. No.: B12233594
M. Wt: 235.26 g/mol
InChI Key: UIXHTIZWIPRULP-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the fluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets. The fluoromethyl group and triazolopyridazine moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, whether it be in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
  • 3-(Bromomethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
  • 3-(Hydroxymethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Uniqueness

3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FN5

Molecular Weight

235.26 g/mol

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H14FN5/c12-6-9-2-1-5-16(7-9)11-4-3-10-14-13-8-17(10)15-11/h3-4,8-9H,1-2,5-7H2

InChI Key

UIXHTIZWIPRULP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)CF

Origin of Product

United States

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